molecular formula C16H22N2O2 B5422365 (2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

(2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B5422365
M. Wt: 274.36 g/mol
InChI Key: NJNOJAVJWKQLBQ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is an organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and a methanone group attached to a 2-ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Prop-2-en-1-yl Group: The piperazine ring is then alkylated with an appropriate allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate.

    Attachment of the Methanone Group: The final step involves the acylation of the substituted piperazine with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the compound’s ability to interact with biological targets makes it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(2-ethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-9-17-10-12-18(13-11-17)16(19)14-7-5-6-8-15(14)20-4-2/h3,5-8H,1,4,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNOJAVJWKQLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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